2-(2-(3-Chloro-2-fluorophenoxy)ethyl)-1,3-dioxolane

Description

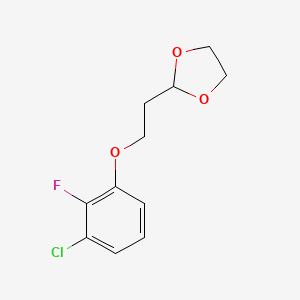

2-(2-(3-Chloro-2-fluorophenoxy)ethyl)-1,3-dioxolane is a bicyclic ether characterized by a 1,3-dioxolane ring (a five-membered cyclic ether with two oxygen atoms) and a phenoxyethyl side chain substituted with chlorine and fluorine at the 3- and 2-positions of the phenyl ring, respectively. This compound is structurally tailored for applications in medicinal chemistry, agrochemicals, or as a synthetic intermediate, leveraging its electronic and steric properties for targeted interactions .

Properties

IUPAC Name |

2-[2-(3-chloro-2-fluorophenoxy)ethyl]-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClFO3/c12-8-2-1-3-9(11(8)13)14-5-4-10-15-6-7-16-10/h1-3,10H,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHSFBZJPCJMDPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CCOC2=C(C(=CC=C2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501212576 | |

| Record name | 1,3-Dioxolane, 2-[2-(3-chloro-2-fluorophenoxy)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501212576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443354-47-9 | |

| Record name | 1,3-Dioxolane, 2-[2-(3-chloro-2-fluorophenoxy)ethyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443354-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxolane, 2-[2-(3-chloro-2-fluorophenoxy)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501212576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-Chloro-2-fluorophenoxy)ethyl)-1,3-dioxolane typically involves the reaction of 3-chloro-2-fluorophenol with ethylene oxide to form 2-(3-chloro-2-fluorophenoxy)ethanol. This intermediate is then reacted with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as distillation and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-Chloro-2-fluorophenoxy)ethyl)-1,3-dioxolane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 2-(2-(3-Chloro-2-fluorophenoxy)ethyl)-1,3-dioxolane is in the field of pharmaceuticals. Its structural characteristics make it a candidate for the development of new therapeutic agents. The compound has been investigated for its potential as an active pharmaceutical ingredient (API) due to its ability to interact with biological targets effectively.

Case Study: Anticancer Activity

Research has indicated that derivatives of dioxolane compounds exhibit cytotoxic effects on cancer cells. A study demonstrated that similar compounds could inhibit tumor growth in vitro, suggesting that this compound may possess anticancer properties worthy of further exploration.

Agrochemical Applications

The compound may also find utility in agrochemicals as a pesticide or herbicide. Its chlorinated structure is known to enhance herbicidal activity, making it a candidate for agricultural research.

Case Study: Herbicidal Efficacy

In agricultural studies, compounds with similar structural features have shown significant herbicidal activity against various weed species. Investigating the efficacy of this compound could lead to the development of more effective and environmentally friendly herbicides.

Material Science

In material science, dioxolane derivatives are explored for their potential use in polymer synthesis and as solvents. The unique properties of 1,3-dioxolane rings can contribute to the development of new materials with desirable characteristics such as flexibility and stability.

Case Study: Polymer Synthesis

Research has indicated that incorporating dioxolane units into polymer backbones can enhance thermal stability and mechanical properties. This suggests that this compound could be used to synthesize advanced materials for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(2-(3-Chloro-2-fluorophenoxy)ethyl)-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

2-[2-(2,6-Difluorophenoxy)ethyl]-1,3-dioxolane (CAS 1443345-72-9)

- Structure : Differs in the substitution pattern on the phenyl ring (2,6-difluoro vs. 3-chloro-2-fluoro).

- Applications : Likely prioritized for its balanced lipophilicity and metabolic stability due to fluorine’s resistance to oxidation .

2-[2-(5-Bromo-2-fluorophenoxy)ethyl]-1,3-dioxolane (CAS 1443349-96-9)

- Structure : Replaces chlorine with bromine at the 5-position of the phenyl ring.

- Properties : Bromine’s larger atomic radius increases steric bulk and lipophilicity, which may improve membrane permeability but reduce solubility.

- Applications : Suitable for targets requiring strong hydrophobic interactions, such as kinase inhibitors .

2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane (CAS 2643367-97-7)

- Structure : Lacks the ethyl spacer, directly attaching the substituted phenyl group to the dioxolane.

- Properties: Reduced conformational flexibility may limit binding to dynamic protein sites.

Variations in the Side Chain and Functional Groups

2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane (CAS 3308-94-9)

- Structure : Features a chloropropyl chain and 4-fluorophenyl group attached to the same dioxolane carbon.

- Properties : The chloropropyl group introduces a reactive alkyl halide moiety, making it a candidate for nucleophilic substitution reactions in synthesis.

- Applications : Likely used as an intermediate in pharmaceuticals or polymers .

Doxophylline (2-(7'-theophyllinemethyl)-1,3-dioxolane)

- Structure: Substitutes the halogenated phenoxy group with a theophylline methyl group.

- Properties: The dioxolane ring undergoes enzymatic oxidation, leading to ring-opening metabolites. This contrasts with the target compound, where the ethyl-phenoxy chain may redirect metabolism to side-chain modifications.

- Applications : Clinically used as a bronchodilator, highlighting the dioxolane’s role in modulating drug stability .

Enzyme Inhibitors with Dioxolane Scaffolds

Azalanstat and Analogues

- Structure : Imidazole-dioxolane derivatives with chlorophenyl groups (e.g., compound III: 2-[2-(4-chlorophenyl)ethyl]-2-[(1H-imidazol-1-yl)methyl]-1,3-dioxolane).

- Properties : The imidazole group enables coordination to heme iron in heme oxygenase-1 (HO-1), while the dioxolane enhances selectivity.

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

2-(2-(3-Chloro-2-fluorophenoxy)ethyl)-1,3-dioxolane, with the CAS number 1443354-47-9, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, drawing on various studies and findings.

- Molecular Formula : CHClF O

- Molecular Weight : 246.66 g/mol

- Structure : The compound features a dioxolane ring, which is known for its role in enhancing biological activity in various derivatives.

Biological Activity Overview

-

Antibacterial Activity :

- Compounds containing the 1,3-dioxolane structure have been reported to exhibit significant antibacterial properties. In a study involving various dioxolane derivatives, compounds were tested against several bacterial strains including Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that many derivatives exhibited Minimum Inhibitory Concentration (MIC) values ranging from 625 to 1250 µg/mL against these pathogens .

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 625 - 1250 Pseudomonas aeruginosa Variable - Antifungal Activity :

- Anticonvulsant Activity :

Case Study 1: Antibacterial Efficacy

In a detailed study on the synthesis and biological evaluation of new 1,3-dioxolanes, researchers synthesized several derivatives and tested them for antibacterial activity. The study found that specific modifications to the dioxolane structure could enhance antibacterial potency significantly. For example, one derivative exhibited perfect activity against S. epidermidis with an MIC value of 625 µg/mL .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive review of structure-activity relationships revealed that the introduction of halogen substituents, such as chlorine and fluorine, can significantly increase the biological activity of dioxolane compounds. The presence of the chloro and fluoro groups in the phenoxy moiety appears to enhance interactions with bacterial targets, leading to increased efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.